molecular formula C14H13N3O4 B182890 N-ethyl-2,4-dinitro-N-phenylaniline CAS No. 58133-79-2

N-ethyl-2,4-dinitro-N-phenylaniline

Cat. No.: B182890
CAS No.: 58133-79-2
M. Wt: 287.27 g/mol
InChI Key: KIOIMQYFPCKFNK-UHFFFAOYSA-N
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Description

N-ethyl-2,4-dinitro-N-phenylaniline is a useful research compound. Its molecular formula is C14H13N3O4 and its molecular weight is 287.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 105636. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis

1. Intermediate in Organic Synthesis

N-ethyl-2,4-dinitro-N-phenylaniline serves as a valuable intermediate in the synthesis of various organic compounds. It can be utilized to produce substituted anilines and other aromatic compounds through electrophilic aromatic substitution reactions. For instance, it can undergo transformations to yield compounds with diverse functional groups that are essential in pharmaceuticals and agrochemicals .

2. Synthesis of Benzimidazoles

Research indicates that this compound can be involved in the synthesis of benzimidazole derivatives, which are known for their antibacterial properties. This reaction typically involves cyclization processes where the dinitroaniline acts as a precursor . The mechanism often requires specific conditions such as the presence of bases or catalysts to facilitate the reaction.

Analytical Chemistry

1. Chromogenic Chemosensor

The compound has been explored as a chromogenic chemosensor for detecting various analytes. Its derivatives exhibit colorimetric changes upon interaction with specific ions or molecules, making them useful in environmental monitoring and analytical applications . This property is particularly significant in detecting nitro compounds and other pollutants.

2. Mass Spectrometry Studies

This compound has been studied using mass spectrometry techniques to understand its fragmentation patterns and reaction mechanisms. These studies help elucidate the compound's behavior under different conditions and its potential applications in forensic science, particularly in analyzing gunshot residues .

Medicinal Applications

1. Potential Antibacterial Agents

The synthesis of benzimidazole derivatives from this compound highlights its potential role in medicinal chemistry. Compounds derived from this precursor have shown promising antibacterial activities, making them candidates for further development as therapeutic agents .

2. Research on Metabolism

Studies involving the anaerobic metabolism of nitrated compounds like this compound have provided insights into environmental microbiology. Understanding how microorganisms metabolize such compounds can inform bioremediation strategies for contaminated sites .

Case Studies and Research Findings

Study Focus Findings
Study on Benzimidazole SynthesisInvestigated cyclization reactions involving dinitroanilinesConfirmed the formation of antibacterial benzimidazole derivatives through base-catalyzed cyclization
Chromogenic Chemosensor DevelopmentExplored the use of dinitroanilines in detecting environmental pollutantsDemonstrated effective colorimetric responses to specific ions
Mass Spectrometry AnalysisAnalyzed fragmentation patterns of nitrated diphenylaminesProvided detailed insights into the behavior of these compounds under ionization conditions

Properties

CAS No.

58133-79-2

Molecular Formula

C14H13N3O4

Molecular Weight

287.27 g/mol

IUPAC Name

N-ethyl-2,4-dinitro-N-phenylaniline

InChI

InChI=1S/C14H13N3O4/c1-2-15(11-6-4-3-5-7-11)13-9-8-12(16(18)19)10-14(13)17(20)21/h3-10H,2H2,1H3

InChI Key

KIOIMQYFPCKFNK-UHFFFAOYSA-N

SMILES

CCN(C1=CC=CC=C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CCN(C1=CC=CC=C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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